molecular formula C11H14ClNO2 B14881513 3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one

3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one

Cat. No.: B14881513
M. Wt: 227.69 g/mol
InChI Key: KYLWNPPVYZFVLU-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core, a chloromethyl group, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the chloromethyl group and the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially leading to new derivatives with unique properties.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.

Scientific Research Applications

3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of specific biomolecules.

    Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development targeting specific diseases.

    Industry: In industrial settings, it can be used in the synthesis of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(chloromethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one include other pyridinone derivatives and compounds with similar functional groups, such as:

  • 3-(chloromethyl)pyridin-2(1H)-one
  • 1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one
  • 3-(bromomethyl)-1-((tetrahydrofuran-3-yl)methyl)pyridin-2(1H)-one

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

3-(chloromethyl)-1-(oxolan-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H14ClNO2/c12-6-10-2-1-4-13(11(10)14)7-9-3-5-15-8-9/h1-2,4,9H,3,5-8H2

InChI Key

KYLWNPPVYZFVLU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C=CC=C(C2=O)CCl

Origin of Product

United States

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